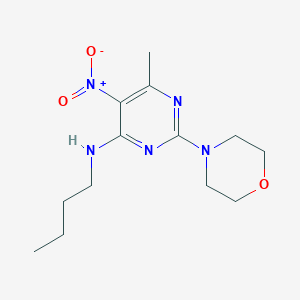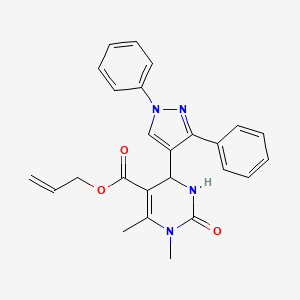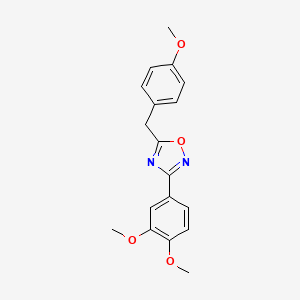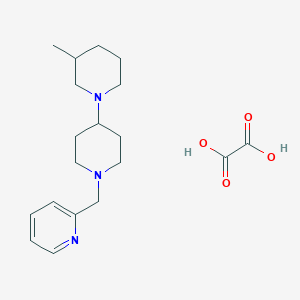![molecular formula C23H27ClN2O4 B3968023 2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968023.png)
2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
説明
2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a member of the tetrahydroisoquinoline family of compounds and has been found to have properties that make it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of 2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has been studied in the laboratory. It has been found to act as an inhibitor of several enzymes that are involved in the progression of cancer and neurodegenerative diseases. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in the laboratory. It has been found to have activity against several disease targets, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
The advantages of using 2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate in laboratory experiments include its potential therapeutic applications and its ability to inhibit several disease targets. Its limitations include the need for further research to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on 2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate. These include:
1. Further studies on its mechanism of action and its potential therapeutic applications.
2. Studies on its safety and efficacy in humans.
3. Development of new derivatives of this compound with improved properties.
4. Studies on its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
科学的研究の応用
2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have activity against several disease targets, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2.C2H2O4/c22-20-7-3-4-17(14-20)15-23-11-9-21(10-12-23)24-13-8-18-5-1-2-6-19(18)16-24;3-1(4)2(5)6/h1-7,14,21H,8-13,15-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNCEOWPVJMRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3967944.png)


![trans-4-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B3967978.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3967992.png)
![N-benzyl-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3967998.png)
![N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine](/img/structure/B3968002.png)

![[4-(5-acetyl-2-methoxyphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968010.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![10-(1-methylethylidene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968019.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)

